1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11(21)12-5-4-6-13(9-12)19-17(22)20-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORNKTVRUMQEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Indole Urea Derivatives
Strategies for the Construction of the Urea (B33335) Linkage and Indole (B1671886) Moiety
The creation of molecules like 1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea hinges on the strategic assembly of the two primary fragments: the 3-substituted indole and the 3-acetylphenyl group, connected by a urea bridge. The synthetic approaches can be convergent, where the two key fragments are prepared separately before being joined, or linear, where one fragment is built upon the other.
Multi-step synthesis is the most common and versatile strategy for preparing unsymmetrical diaryl ureas, including indole-urea derivatives. This approach allows for the independent synthesis and purification of key intermediates, ensuring high purity in the final product. A general and plausible multi-step route to this compound involves the synthesis of two key precursors: 3-aminoindole and 3-acetylphenyl isocyanate.
Figure 1: Retrosynthetic analysis of this compound. (Image depicting the target molecule being disconnected at the urea linkage back to 3-aminoindole and 3-acetylphenyl isocyanate.)
This convergent approach involves:
Synthesis of the Indole Nucleus: Preparation of the 3-aminoindole moiety. This can be achieved through various methods, such as the reduction of 3-nitroindole or through more complex cyclization strategies starting from acyclic precursors. sci-hub.senih.gov
Synthesis of the Phenyl Isocyanate: Preparation of the 3-acetylphenyl isocyanate precursor. This is often accomplished from 3-aminoacetophenone or 3-acetylbenzoic acid. wikipedia.orgacs.org
Coupling: The final step is the coupling of 3-aminoindole with 3-acetylphenyl isocyanate to form the urea linkage. commonorganicchemistry.com This reaction is typically high-yielding and proceeds under mild conditions.
The formation of the urea bond is the cornerstone of this synthesis. Several methods exist, with the choice often depending on the availability of starting materials, functional group tolerance, and safety considerations. nih.gov
Isocyanate-Amine Coupling: The most direct and widely used method for forming unsymmetrical ureas is the reaction of an isocyanate with a primary or secondary amine. commonorganicchemistry.com In the context of this compound, this involves the nucleophilic attack of the amino group of 3-aminoindole on the electrophilic carbonyl carbon of 3-acetylphenyl isocyanate. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature and generally requires no catalyst. commonorganicchemistry.com
Phosgene-Free Alternatives: Due to the high toxicity of phosgene (B1210022) and the hazardous nature of many isocyanates, significant research has been dedicated to developing safer, "phosgene-free" methods for urea synthesis. rsc.org These methods often use a carbonyl surrogate that reacts with two different amines in a stepwise manner.
Carbonyldiimidazole (CDI): CDI is a solid, easy-to-handle reagent that serves as a phosgene substitute. It reacts first with one amine (e.g., 3-aminoindole) to form a carbamoyl-imidazole intermediate. Subsequent reaction with a second amine (e.g., 3-aminoacetophenone) displaces the imidazole (B134444) to form the unsymmetrical urea. The order of addition is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com
Carbonates and Carbamates: Reagents like diphenyl carbonate or N,N'-disuccinimidyl carbonate can be used. These react sequentially with the two amine components under basic or thermal conditions to yield the final urea product. nih.gov Similarly, pre-formed carbamates can react with amines to form ureas. commonorganicchemistry.com
Table 1: Comparison of Common Reagents for Urea Linkage Formation
| Reagent/Method | Precursors | Advantages | Disadvantages |
| Isocyanate Coupling | Amine + Isocyanate | High yield, mild conditions, fast reaction rates. commonorganicchemistry.com | Isocyanates can be toxic, moisture-sensitive, and may not be commercially available. |
| Carbonyldiimidazole (CDI) | Two different amines | Solid, safer than phosgene, good yields. commonorganicchemistry.com | Requires careful control of reaction conditions and order of addition to avoid symmetrical byproducts. |
| Triphosgene | Two different amines | Solid, easier to handle than phosgene gas. asianpubs.org | Decomposes to toxic phosgene in situ; requires careful handling and reaction control. |
| Diphenyl Carbonate | Two different amines | Phosgene-free, relatively stable reagent. | Often requires high temperatures and long reaction times; can generate phenol (B47542) as a byproduct. |
Fischer Indole Synthesis: This is a classic and versatile method for constructing the indole ring. wikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. mdpi.com To synthesize a 3-aminoindole derivative, a suitably functionalized ketone precursor would be required, which upon cyclization would yield the desired indole with a protected or masked amino group at the C3 position. Three-component versions of the Fischer indole synthesis have been developed to increase efficiency. nih.govrsc.org
Modern Cyclization Methods: Numerous other methods for indole synthesis have been developed, including palladium-catalyzed cyclizations of 2-alkynyl anilines (Larock indole synthesis), intramolecular Heck reactions, and radical cyclizations. These methods offer alternative routes with different substrate scopes and functional group tolerances.
Condensation Reactions for Urea Derivatives: In some contexts, urea or its derivatives can participate directly in condensation reactions to form larger heterocyclic systems. For example, 3-cyanoacetyl indoles can undergo a three-component cyclocondensation with an aldehyde and urea to produce 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitriles. While not a direct route to the target compound, this illustrates how the urea moiety can be incorporated into more complex scaffolds through condensation chemistry.
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of indole-urea derivatives can incorporate several green chemistry principles.
Use of Safer Reagents: A primary focus is the avoidance of hazardous chemicals like phosgene. The development of phosgene-free methods using reagents like CDI or carbonates is a significant step towards a greener synthesis. tandfonline.comresearchgate.net
Atom Economy: Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the product, are highly atom-economical. nih.gov Designing an MCR to construct the indole-urea scaffold would be an ideal green approach, as it minimizes intermediate isolation steps and reduces waste.
Use of Green Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Recent studies have shown that urea formation can be conducted efficiently in water ("on-water" synthesis), which dramatically reduces the environmental impact. organic-chemistry.org The products often precipitate from the aqueous medium, simplifying purification.
Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, can reduce waste and energy consumption compared to stoichiometric reagents. For example, catalytic oxidative carbonylation of amines using carbon monoxide is an alternative to isocyanate-based routes. nih.gov
Precursor Chemistry and Functional Group Interconversions
The success of a multi-step synthesis relies on the efficient preparation of the key building blocks. For this compound, these are 3-aminoindole and 3-acetylphenyl isocyanate.
Synthesis of 3-Aminoindole: Unprotected 3-aminoindoles can be challenging to prepare and handle due to their potential instability. nih.gov Common synthetic routes include:
Reduction of 3-Nitroindole: 3-Nitroindole can be synthesized by the nitration of indole, followed by reduction of the nitro group to an amine using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.
From 2-Nitrochalcones: A metal-free approach involves the reaction of 2-nitrochalcones with ammonia, which proceeds via a Michael addition followed by an intramolecular cyclization to form the 3-aminoindole skeleton. sci-hub.se
Hydrazine-mediated Ring Opening: A two-step method involves the reaction of an indole with nitrostyrene (B7858105) to form a spiro[indole-3,5′-isoxazole], which is then treated with hydrazine (B178648) hydrate (B1144303) to yield the 3-aminoindole. nih.gov
Synthesis of 3-Acetylphenyl Isocyanate: This precursor is commercially available but can also be synthesized in the laboratory. georganics.sksigmaaldrich.com
From 3-Aminoacetophenone: The most direct industrial method involves the reaction of 3-aminoacetophenone with phosgene or a phosgene equivalent like triphosgene. asianpubs.org
Curtius Rearrangement: A classic and versatile laboratory-scale method is the Curtius rearrangement. wikipedia.org This reaction converts a carboxylic acid into an isocyanate. The synthesis would start with 3-acetylbenzoic acid, which is first converted to an acyl azide (B81097) (e.g., using diphenylphosphoryl azide (DPPA) or sodium azide). acs.orgnih.gov Gentle heating of the acyl azide causes it to lose nitrogen gas and rearrange to form 3-acetylphenyl isocyanate. chemistrysteps.com This method is advantageous as it avoids phosgene and is tolerant of many functional groups. nih.gov
Table 2: Key Functional Group Interconversions in Precursor Synthesis
| Transformation | Starting Material | Reagents | Product | Purpose |
| Nitro Reduction | 3-Nitroindole | SnCl₂, HCl or H₂/Pd-C | 3-Aminoindole | Formation of the indole amine precursor. |
| Curtius Rearrangement | 3-Acetylbenzoic Acid | 1. SOCl₂ 2. NaN₃, heat OR DPPA, heat | 3-Acetylphenyl Isocyanate | Phosgene-free synthesis of the isocyanate precursor. acs.org |
| Phosgenation | 3-Aminoacetophenone | Phosgene (COCl₂) or Triphosgene | 3-Acetylphenyl Isocyanate | Direct conversion of an amine to an isocyanate. asianpubs.org |
Biological Activities and Pharmacological Potential of 1 3 Acetylphenyl 3 1h Indol 3 Yl Urea and Analogs
Broad-Spectrum Pharmacological Relevance of Indole-Urea Conjugates
The conjugation of indole (B1671886) and urea (B33335) moieties has given rise to a class of compounds with significant and diverse pharmacological relevance. The indole nucleus, a prominent heterocyclic structure found in numerous natural and synthetic bioactive compounds, is considered a "privileged" scaffold in medicinal chemistry. tsijournals.comnih.gov Its derivatives have demonstrated a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nrfhh.com The versatility of the indole ring allows it to interact with a multitude of biological targets. tsijournals.com
Similarly, the urea functional group plays a crucial role in drug design, primarily due to its ability to form stable hydrogen bonds with biological receptors. nih.gov This feature allows urea derivatives to act as potent inhibitors of various enzymes and receptors, contributing to their therapeutic efficacy. researchgate.net The incorporation of a urea moiety can modulate a compound's potency, selectivity, and pharmacokinetic properties. nih.gov
When combined, the indole and urea functionalities can create synergistic effects, leading to compounds with enhanced biological activities. Indole-urea conjugates have been investigated for a range of therapeutic applications, with a significant focus on oncology and neuropharmacology. ontosight.aihilarispublisher.com The structural diversity achievable by substituting different groups on both the indole and phenyl rings of the urea component allows for the fine-tuning of their pharmacological profiles.
Targeted Therapeutic Area Investigations
Anticancer Research and Antitumor Efficacy
The indole-urea scaffold is a cornerstone in the development of modern anticancer agents. Many compounds incorporating this structural motif have shown potent antitumor efficacy through various mechanisms of action. The inherent biological activities of both the indole ring and the urea linkage contribute to their effectiveness in targeting cancer cells. tsijournals.com
Indole-urea derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines. The cytotoxic effects of these compounds are often attributed to their ability to interfere with fundamental cellular processes necessary for cancer cell growth and survival.
For instance, certain novel 3-indolylpyrazole phenoxyacetamide derivatives have been synthesized and evaluated for their anti-proliferative activity. One such compound, O11, exhibited excellent activity against K562 cells with an IC50 value of 2.6 μM. rsc.org Another study on 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs showed that compound 7c (1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea) displayed significant growth inhibition against several cancer cell lines, including EKVX (75.46%), CAKI-1 (78.52%), and MCF7 (83.48%). hilarispublisher.com
Antiproliferative Activity of Selected Indole-Urea Analogs
| Compound | Cancer Cell Line | Activity (IC50 or % Growth Inhibition) | Reference |
|---|---|---|---|
| O11 | K562 | 2.6 µM | rsc.org |
| Compound 7c | EKVX | 75.46% | hilarispublisher.com |
| Compound 7c | CAKI-1 | 78.52% | hilarispublisher.com |
| Compound 7c | UACC-62 | 80.81% | hilarispublisher.com |
| Compound 7c | MCF7 | 83.48% | hilarispublisher.com |
| Compound 7c | LOX IMVI | 84.52% | hilarispublisher.com |
| Compound 7c | ACHN | 89.61% | hilarispublisher.com |
A key mechanism through which indole-urea conjugates exert their anticancer effects is by modulating the activity of specific molecular targets that are crucial for tumor growth and progression. Many of these compounds are designed as inhibitors of protein kinases, which are often dysregulated in cancer.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in angiogenesis, the process of forming new blood vessels that tumors need to grow. Several indole- and urea-containing drugs have been developed as VEGFR-2 inhibitors. globalresearchonline.net For example, the clinically approved drug Sunitinib contains an indole moiety, while Sorafenib possesses a urea functional group; both are multi-targeted kinase inhibitors that inhibit VEGFR-2. globalresearchonline.net The design of novel agents often involves the conjugation of these two pharmacophores to create potent VEGFR-2 inhibitors. globalresearchonline.net
In addition to VEGFR-2, other kinases and enzymes are also targeted. Some indole derivatives have been found to inhibit DNA topoisomerases, enzymes that are essential for DNA replication and transcription. tsijournals.com The ability of these compounds to interact with and inhibit such a diverse range of molecular targets underscores their potential as versatile anticancer agents.
Inducing apoptosis, or programmed cell death, is a major goal of cancer therapy. Indole-urea derivatives have been shown to effectively trigger apoptotic pathways in cancer cells. For instance, compound E25 , an indole derivative containing a thiadiazole and urea motif, was found to have a significant ability to induce cell apoptosis in K562 cells. rsc.org
These compounds can also interfere with the cell cycle, leading to arrest at specific phases and preventing cancer cells from dividing. For example, a study on naphthalene (B1677914) pyridine (B92270) urea derivatives found that compound 9h could arrest the cell cycle at the G2-M phase in HGC-27 gastric cancer cells. nih.gov This cell cycle blockage ultimately leads to the inhibition of cell growth and the induction of apoptosis, as evidenced by the cleavage of PARP (Poly (ADP-ribose) polymerase). nih.gov
Mechanisms of Action of Selected Indole-Urea Analogs in Cancer Cells
| Compound | Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| E25 | K562 | Induction of apoptosis | rsc.org |
| O11 | K562 | Modulation of intracellular ROS and mitochondrial membrane potential, inhibition of NF-κB activation | rsc.org |
| Compound 9h | HGC-27 | Cell cycle arrest at G2-M phase, induction of apoptosis (PARP cleavage), upregulation of Nur77 expression | nih.gov |
Neuropharmacological Applications
The indole scaffold is a key component of many neuroactive molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. hilarispublisher.com This has spurred interest in the development of indole-containing compounds for the treatment of various neurological and psychiatric disorders. The addition of a urea moiety can further enhance the neuropharmacological profile of these molecules.
Indole derivatives have been investigated for a range of central nervous system (CNS) activities, including anticonvulsant, antidepressant, and sedative-hypnotic effects. nih.gov Some indole-urea derivatives have been designed as multifunctional agents for neurodegenerative diseases like Alzheimer's. For example, a series of indole derivatives with a urea moiety at the 5 or 6 position were designed to inhibit both monoamine oxidase (MAO) and cholinesterases (ChE), key enzymes implicated in the pathology of Alzheimer's disease. rsc.org Compound 6 from this series was identified as a potent multifunctional agent, showing better in vitro inhibitory activity against hMAO-A, hMAO-B, eeAChE, and eqBuChE than the reference compound ladostigil. rsc.org This compound also demonstrated significant neuroprotective effects. rsc.org
Furthermore, the ability of certain indole derivatives to modulate neuroinflammation is another promising avenue for their application in neurodegenerative diseases. researchgate.net The structural versatility of indole-urea conjugates allows for the development of compounds that can cross the blood-brain barrier and interact with specific targets within the CNS, offering potential therapeutic benefits for a range of neurological disorders.
Anti-Alzheimer's and Neuroprotective Properties
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.govnih.gov A key aspect of AD pathology is the dysfunction of the cholinergic system, which utilizes acetylcholine (B1216132) as a neurotransmitter for learning and memory. nih.gov Consequently, strategies to protect neurons from damage and enhance cholinergic signaling are central to AD therapeutic research. nih.gov
Neuroinflammation is another critical factor contributing to neuronal death in AD. nih.gov Targeting neuroinflammation is considered an attractive strategy for developing AD therapies. nih.gov Research into urea-containing compounds has revealed promising candidates with neuroprotective effects. For instance, 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) has been identified as a potent dual inhibitor of soluble epoxide hydrolase (sEH) and p38β kinase, two key regulators of inflammation. nih.gov In studies using human neuroblastoma cells, TPPU demonstrated the ability to prevent neuronal death by mitigating amyloid neurotoxicity, reducing tau hyperphosphorylation, and suppressing inflammatory responses. nih.gov This highlights the potential of the urea scaffold, a core component of 1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea, in the development of multi-target therapeutics for neurodegenerative diseases. nih.gov
Furthermore, various natural products and their derivatives, which may share structural motifs with indole-based ureas, have been investigated for their neuroprotective roles. nih.gov These compounds often exert their effects through anti-oxidative, anti-neuroinflammatory activities, and by preventing the aggregation of Aβ and tau proteins. nih.gov The indole nucleus, present in the target compound, is a key feature in many bioactive molecules with neuroprotective potential.
Monoamine Oxidase (MAO) Inhibition Studies
Monoamine oxidases (MAOs) are crucial enzymes responsible for the metabolism of monoamine neurotransmitters, and they exist in two isoforms, MAO-A and MAO-B. nih.gov The inhibition of these enzymes, particularly MAO-B, is a recognized pharmacological strategy for treating neurodegenerative conditions like Parkinson's disease and mood disorders. nih.govmdpi.com The search for new, selective, and reversible MAO-B inhibitors is a significant area of drug development. mdpi.com
Indole-based structures are a promising scaffold for designing potent MAO-B inhibitors. nih.govresearchgate.net Researchers have synthesized and evaluated series of N-substituted indole-based analogs for their MAO inhibitory potential. researchgate.net Notably, the compound N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (compound 4e in a referenced study) emerged as a highly potent and selective MAO-B inhibitor. nih.govresearchgate.net This compound demonstrated a competitive mode of inhibition with a low nanomolar inhibition constant (Ki). researchgate.net The high selectivity for MAO-B over MAO-A is a desirable characteristic, potentially reducing side effects associated with non-selective MAO inhibition. researchgate.net
The structure-activity relationship (SAR) studies of these indole analogs provide valuable insights. For example, compared to related indazole-based compounds, certain indole derivatives exhibit superior inhibitory activity and selectivity for MAO-B. researchgate.net The findings underscore the potential of modifying the indole and phenylurea moieties of compounds like this compound to develop novel and effective MAO-B inhibitors.
Table 1: MAO-B Inhibition Data for Selected Indole Analogs
| Compound | Target | IC50 (µM) | Selectivity Index (SI) vs MAO-A | Inhibition Constant (Ki) | Mode of Inhibition |
|---|---|---|---|---|---|
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | 0.78 | >120 | 94.52 nM | Competitive |
Cholinesterase (ChE) Inhibition Profiling
Inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine; its inhibition leads to increased acetylcholine levels in the brain, which can help alleviate cognitive deficits. nih.govnih.gov Butyrylcholinesterase (BuChE) is another related enzyme that can also hydrolyze acetylcholine, making it a relevant secondary target. mdpi.com
The indole structure, a key component of this compound, has been identified in compounds with significant cholinesterase inhibitory effects. nih.gov For example, a metabolite identified as "Indole" from the red alga Laurencia snackeyi was evaluated for its potential in AD treatment. nih.gov The crude extract of this alga, containing indole among 36 other metabolites, showed potent inhibition against both AChE and BuChE, with IC50 values of 14.45 ± 0.34 µg/mL and 39.59 ± 0.24 µg/mL, respectively. nih.gov
The design of new, potent cholinesterase inhibitors often involves structure-based approaches, modifying existing scaffolds to improve binding to the enzyme's active site. mdpi.com Research has led to the development of heterodimeric structures that can interact with both the catalytic and peripheral anionic sites of AChE, showing inhibitory activity in the nanomolar range. mdpi.com This suggests that the indole-urea scaffold could be a valuable starting point for designing novel cholinesterase inhibitors for potential use in AD therapy.
Table 2: Cholinesterase Inhibition by an Indole-Containing Extract
| Extract/Compound | Target Enzyme | IC50 Value |
|---|---|---|
| Laurencia snackeyi extract | Acetylcholinesterase (AChE) | 14.45 ± 0.34 µg/mL |
Anticonvulsant Activity Assessment
Epilepsy is a neurological disorder characterized by recurrent seizures, and pharmacotherapy remains the primary treatment method. nih.gov The search for new antiepileptic drugs (AEDs) with improved efficacy and broader spectra of activity is ongoing. nih.gov Preclinical assessment of anticonvulsant activity is typically conducted using various animal models, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the psychomotor seizure (6 Hz) test. nih.govnih.gov
Derivatives containing a urea moiety or related structures have been investigated for their anticonvulsant potential. For instance, a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and showed significant anticonvulsant properties. mdpi.com One of the most active compounds, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated potent activity in both the MES and 6 Hz seizure models, with ED50 values significantly lower than the reference drug, valproic acid. mdpi.com
Another study focused on 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione, a compound with an imidazolidine-dione structure, which is related to the urea functional group. jpionline.org This class of compounds has shown effectiveness against tonic-clonic seizures. jpionline.org These findings suggest that the core structural elements of this compound, particularly the phenyl-urea linkage, could serve as a basis for developing new agents with potential anticonvulsant activity.
Table 3: Anticonvulsant Activity of Analog Compounds in Mice
| Compound | Test Model | ED50 (mg/kg) |
|---|---|---|
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES | 68.30 |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | 6 Hz (32 mA) | 28.20 |
| Compound 14 (pyrrolidine-2,5-dione derivative) | MES | 49.6 |
| Compound 14 (pyrrolidine-2,5-dione derivative) | 6 Hz (32 mA) | 31.3 |
Anti-Infective Agent Development
Antimicrobial and Antibacterial Efficacy
The rise of antibiotic-resistant bacterial pathogens presents a major global health challenge, necessitating the development of new antimicrobial agents. researchgate.net Urea derivatives have emerged as a class of compounds with significant potential in this area. nih.gov Diverse substitutions on the urea backbone can lead to compounds with potent and sometimes selective activity against various microbial strains. nih.gov
In one study, a series of adamantyl urea derivatives were synthesized and screened for antimicrobial activity. nih.gov The compound 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea was identified as a particularly potent agent, exhibiting outstanding and selective inhibition (94.5%) against Acinetobacter baumannii, a bacterium known for its high levels of drug resistance. nih.gov Other analogs in the study showed moderate to excellent growth inhibition against this pathogen. nih.gov
The indole nucleus, also present in the target compound, is a common scaffold in molecules with antimicrobial properties. Synthesized pyrimidinone derivatives, created through the reaction of 1-(1H-indol-3-yl)-3-arylprop-2-en-1-one with urea, have been tested against a panel of bacteria including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, with some compounds showing promising activity. researchgate.net Furthermore, a series of novel 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one derivatives containing urea, sulfonamide, and acetamide (B32628) functionalities were evaluated for in vitro antibacterial and antifungal activities, with some compounds showing good antimicrobial effects. researchgate.net
Table 4: Antibacterial Activity of a Potent Urea Analog
| Compound | Bacterial Strain | Growth Inhibition (%) |
|---|
Antitubercular Investigations
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from an infectious disease worldwide. researchgate.net The development of new drugs active against drug-resistant strains is a critical priority. researchgate.net Phenylthiourea and urea derivatives have been a focus of research for novel anti-TB agents. nih.govresearchgate.net
A study on isonicotinyl hydrazones, prepared by reacting isonicotinyl hydrazide (INH) with 1-(4-acetylphenyl)-3-[(4-sub)phenyl]thiourea, identified highly potent compounds against M. tuberculosis H37Rv. nih.gov The thiourea (B124793) analog, 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea, was found to be the most active compound, with a minimum inhibitory concentration (MIC) of 0.49 µM. nih.gov This compound was significantly more active than INH, especially against an INH-resistant strain of M. tuberculosis. nih.gov
Another line of research has focused on 1-adamantyl-3-phenyl ureas, which have shown activity against Mycobacteria. researchgate.net These compounds are believed to inhibit MmpL3, a crucial membrane transporter involved in mycolic acid transport. researchgate.net The development of adamantyl ureas with heteroaryl substituents has led to lead compounds with sub-microgram/mL MIC values and improved pharmacokinetic profiles. researchgate.net These investigations highlight the significant potential of the aryl-urea scaffold, central to this compound, in the discovery of new antitubercular drugs.
Table 5: Antitubercular Activity of a Phenylthiourea Analog
| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea | M. tuberculosis H37Rv | 0.49 µM |
Antiparasitic Activities (e.g., Inosine 5'-Monophosphate Dehydrogenase Inhibition)
Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides. mostwiedzy.pl This pathway is vital for the synthesis of DNA and RNA, making IMPDH a significant target for therapeutic agents, particularly in rapidly proliferating cells like pathogens. mostwiedzy.pl Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, which can arrest cell growth and induce apoptosis, presenting a viable strategy for developing antiparasitic, antiviral, and anticancer drugs. mostwiedzy.pl
While direct studies on the antiparasitic activity of this compound are not extensively documented, the structural components of the molecule, namely the urea and indole groups, are features found in other known IMPDH inhibitors. For instance, various non-phenolic indole analogs of mycophenolic acid, a well-known IMPDH inhibitor, have been synthesized and evaluated. researchgate.net The urea linkage itself is a key feature in some potent inhibitors, where it forms critical hydrogen bonds within the enzyme's active site. researchgate.net The exploration of compounds containing these motifs suggests a potential avenue for this compound and its analogs as candidates for IMPDH inhibition and, consequently, as potential antiparasitic agents.
Anti-inflammatory Research
Research into analogs of this compound has revealed significant potential for anti-inflammatory activity through various mechanisms. Compounds incorporating either the indole or urea structure have demonstrated the ability to modulate key inflammatory pathways.
For example, studies on 1,3-bis(p-hydroxyphenyl)urea showed it could suppress inflammation in a carrageenan-induced paw edema model. f1000research.comresearcher.life In silico tests suggested this compound has binding activity for both cyclooxygenase-1 (COX-1) and tumor necrosis factor-alpha (TNF-α), indicating its potential to act as an anti-inflammatory agent. f1000research.comresearcher.life
Similarly, indole derivatives have shown promise. The compound N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) reduced leukocyte migration in peritonitis and subcutaneous air pouch models. nih.gov Its mechanism appears to involve the nitric oxide (NO) pathway, specifically targeting inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC), and it significantly decreased levels of pro-inflammatory cytokines like IL-6, TNF-α, IL-17, and IFN-γ. nih.gov Another class of indole-containing compounds, indole-3-ethylsulfamoylphenylacrylamides, function as histone deacetylase (HDAC) inhibitors. nih.gov These compounds repressed the expression of iNOS and COX-2 and reduced the phosphorylation of p65, a component of the NF-κB signaling complex, thereby inhibiting the release of inflammatory mediators. nih.gov
These findings suggest that a hybrid molecule like this compound could possess anti-inflammatory properties by potentially targeting multiple key components of the inflammatory cascade, including enzymes like COX and iNOS, and signaling proteins like TNF-α and NF-κB.
| Compound Class/Analog | Model/Target | Key Anti-inflammatory Findings | Reference(s) |
| 1,3-bis(p-hydroxyphenyl)urea | Carrageenan-induced rat paw edema | Suppressed inflammation; in silico binding to COX-1 and TNF-α. | f1000research.comresearcher.life |
| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Carrageenan-induced peritonitis; Formalin-induced pain | Reduced leukocyte migration and inflammatory pain; Decreased levels of IL-6, TNF-α, IL-17, and IFN-γ via the sGC-NO pathway. | nih.gov |
| Indole-3-ethylsulfamoylphenylacrylamides | Macrophage cell lines; Carrageenan-induced acute inflammation | Acted as HDAC inhibitors; Repressed expression of iNOS and COX-2; Inhibited NF-κB signaling. | nih.gov |
Antidiabetic Research
The urea moiety is a cornerstone of the sulfonylurea class of drugs, which are widely used in the management of non-insulin-dependent diabetes mellitus. biomedpharmajournal.org These agents primarily work by stimulating insulin (B600854) release from pancreatic β-cells. Beyond this established class, newer research has explored other urea-containing compounds for their antidiabetic potential through different mechanisms.
One area of investigation is the inhibition of carbohydrate-digesting enzymes, such as α-amylase and α-glucosidase. nih.gov These enzymes are responsible for breaking down complex carbohydrates into glucose, and their inhibition can help manage postprandial hyperglycemia. nih.gov A study on a series of 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones, which contain a urea-like core structure, demonstrated considerable inhibitory activity against both α-amylase and α-glucosidase. nih.gov This suggests that compounds with a urea scaffold, including this compound, could potentially exert antidiabetic effects by delaying carbohydrate absorption in the gut. While direct experimental evidence for this compound is pending, the established activity of related structures provides a strong rationale for its investigation as a potential antidiabetic agent.
Mechanistic Insights into Biological Action
The potential therapeutic effects of this compound and its analogs are rooted in their ability to interact with specific biological targets and modulate cellular signaling pathways.
Enzyme and Receptor Binding Affinity
The chemical architecture of aryl ureas and indole derivatives makes them versatile ligands capable of binding to a wide range of enzymes and receptors. Docking studies and in vitro assays of various analogs have provided insights into their potential molecular targets.
For instance, certain 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs have been subjected to molecular docking studies against targets like DNA topoisomerase I, tubulin, and the Epidermal Growth Factor Receptor (EGFR). mdpi.comsemanticscholar.org One such analog, with a 4-bromo substitution, demonstrated moderate inhibition of EGFR with an IC50 value of 42.91 ± 0.80 nM. semanticscholar.org Other urea derivatives have been designed as potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R), with one compound showing an IC50 of 2.1 nM. nih.gov
In the context of inflammation, as previously mentioned, analogs have shown binding affinity for COX-1, TNF-α, iNOS, and HDACs. f1000research.comresearcher.lifenih.govnih.gov For antidiabetic action, the inhibition of α-glucosidase and α-amylase by urea-like compounds points to direct enzyme binding as a key mechanism. nih.gov These examples highlight the capacity of the urea and indole scaffolds to be tailored for high-affinity binding to the active or allosteric sites of various clinically relevant enzymes and receptors.
| Analog Class | Target Enzyme/Receptor | Binding Affinity/Inhibitory Concentration | Reference(s) |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | EGFR | IC50 = 42.91 ± 0.80 nM | semanticscholar.org |
| (Z)-1-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea | CSF-1R | IC50 = 2.1 nM | nih.gov |
| 1,3,5-Trisubstituted-2-thioxoimidazolidin-4-ones | α-Glucosidase | e.g., Compound 4a: IC50 = 20.17 µg/mL | nih.gov |
| Indole-3-ethylsulfamoylphenylacrylamides | HDACs | Showed 2.6-fold better HDAC inhibition than reference compound. | nih.gov |
Modulation of Intracellular Signaling Pathways
The binding of a ligand to its target enzyme or receptor initiates a cascade of intracellular events that ultimately define its biological effect. Analogs of this compound have been shown to modulate several critical signaling pathways.
In cancer research, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were found to exert their effects by significantly reducing protein phosphorylation within the PI3K/Akt signaling pathway, a key pathway regulating cell growth, proliferation, and survival. nih.gov In the realm of inflammation, the modulation of the NF-κB signaling pathway is a common mechanism for indole-containing compounds. nih.gov Inhibition of this pathway prevents the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS. nih.gov Furthermore, the anti-inflammatory activity of the indole derivative JR19 was linked to the sGC-NO/cytokine pathway, demonstrating an alternative route for modulating inflammatory responses. nih.gov The inhibition of the CSF-1/CSF-1R signaling pathway by urea derivatives in cancer immunotherapy is another example of targeted pathway modulation, leading to the reprogramming of tumor-associated macrophages. nih.gov These findings underscore the potential of this compound to function as a modulator of key intracellular signaling networks relevant to various disease states.
An In-depth Analysis of this compound: Structure-Activity Relationship and Molecular Design
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. nih.govrsc.org Its unique electronic properties and ability to participate in various intermolecular interactions have made it a "privileged" structure in drug design. nih.govresearchgate.net When combined with a urea moiety, which is adept at forming stable hydrogen bonds with biological targets, the resulting indole-urea derivatives present a versatile framework for developing novel therapeutic agents. nih.gov This article focuses specifically on the chemical compound this compound, delving into the structure-activity relationships (SAR) and molecular design principles that govern the biological activity of this class of molecules.
Structure Activity Relationship Sar and Molecular Design Principles for Indole Urea Derivatives
The fundamental pharmacophore for this class of compounds involves the indole (B1671886) ring, which often serves as a crucial recognition element for the target protein. The nitrogen atom within the indole ring and the NH groups of the urea (B33335) linker typically act as hydrogen bond donors, while the carbonyl oxygen of the urea is a key hydrogen bond acceptor. nih.gov The relative spatial arrangement of these features is critical for effective binding.
The indole portion of the molecule is a versatile scaffold found in a wide array of pharmacologically active agents. rsc.org The electron-rich nature of the pyrrole (B145914) ring in indole allows it to undergo electrophilic substitution, primarily at the 3-position, making it a convenient attachment point for the urea linker. nih.gov The biological significance of the indole nucleus is vast, with derivatives exhibiting activities ranging from anti-inflammatory to anticancer. impactfactor.org
The urea functionality is central to the molecule's ability to interact with biological targets. It provides a rigid linker and its NH protons and carbonyl oxygen are prime candidates for forming multiple hydrogen bonds, which are crucial for stabilizing the drug-receptor complex. nih.gov The planarity and conformational preferences of the urea group significantly influence the orientation of the indole and phenyl rings. nih.gov
Systematic modification of the indole-urea scaffold has been a key strategy for optimizing potency and selectivity. The nature and position of substituents on both the indole ring and the peripheral aryl ring, as well as modifications to the urea linker itself, have profound effects on the compound's pharmacological profile.
Structure-activity relationship studies on various aryl urea derivatives have shown that both electron-donating and electron-withdrawing groups can be favorable, depending on the specific biological target. For instance, in one study on antimicrobial aryl ureas, derivatives with a 3,5-dichloro-phenyl group showed promising activity against Gram-negative bacteria. uea.ac.uk In other series, bulky aliphatic ring systems attached to the urea moiety were found to be favorable for antitubercular activity. nih.gov The specific substitution pattern dictates the interaction with the target's binding pocket. For 1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea, the acetyl group offers a point for specific interactions that can enhance potency.
| Compound Series | Substitution | Effect on Activity | Reference |
|---|---|---|---|
| Antimicrobial Aryl Ureas | 3,5-dichloro-phenyl | Increased activity against K. pneumoniae | uea.ac.uk |
| Antitubercular Adamantyl Ureas | Aryl ring at the three position | Favored for potency and selectivity | nih.gov |
| sEH Inhibitors | Adamantyl group | High potency | mdpi.com |
| Antimicrobial Urea Derivatives | Adamantyl group (e.g., 3l) | Highest growth inhibition towards A. baumannii | nih.gov |
Modifications to the indole ring itself are a critical aspect of SAR studies. The indole NH group is an important hydrogen bond donor. Its methylation or replacement can lead to a significant loss of activity, as this disrupts a key interaction with the target receptor. nih.gov
Furthermore, the position of substituents on the indole ring can greatly influence the biological activity profile. For example, studies on certain indole derivatives have shown that substitution at position 7 of the indole ring was the most favorable for inhibitory effects, whereas substitution at position 4 was the least favorable. researchgate.net Bioisosteric replacement of the indole nucleus with other heterocyclic systems is also a common strategy in drug design to improve properties like solubility or metabolic stability, but this often requires careful consideration to maintain the essential binding interactions.
Substitution on the urea nitrogen atoms can have a dramatic impact on activity. For instance, N-methylation can alter the hydrogen bonding capacity and induce a conformational shift from a trans,trans to a cis,cis arrangement, which may be detrimental to binding. nih.gov Studies have demonstrated that an unmodified urea moiety is often preferred for optimal activity, and modifications such as replacing it with a thiourea (B124793) or a carbamate, or N-methylation, can lead to a significant decrease in potency. nih.gov
| Modification | Effect on MIC Activity | Reference |
|---|---|---|
| Unmodified Urea | Preferred for best activity | nih.gov |
| Thiourea | 80-fold decrease | nih.gov |
| Carbamate | >800-fold decrease | nih.gov |
| Mono N-methylation | Significant decrease | nih.gov |
| Di N-methylation | Even greater decrease | nih.gov |
Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.netdergipark.org.tr For indole-urea derivatives, a typical pharmacophore model would include features such as hydrogen bond donors (indole NH, urea NHs), a hydrogen bond acceptor (urea C=O), and hydrophobic/aromatic regions (indole and phenyl rings). researchgate.net
These models are generated either based on the structures of known active ligands (ligand-based) or from the crystal structure of the target protein with a bound ligand (structure-based). nih.gov Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity. dergipark.org.trnih.gov This approach accelerates the drug discovery process by prioritizing compounds for synthesis and testing. researchgate.net For a molecule like this compound, the 3-acetyl group could be identified as an additional hydrogen bond acceptor feature in a refined pharmacophore model, guiding the design of new, potentially more potent analogs.
Computational Chemistry and Molecular Modeling in Indole Urea Research
In Silico Methodologies for Compound Optimization
In silico methodologies are critical for the rational design and optimization of lead compounds. These techniques utilize computational power to screen vast virtual libraries of molecules, predict their properties, and identify promising candidates for synthesis and biological evaluation. For indole-urea derivatives, these methods help in refining the molecular structure to improve potency and selectivity.
Key methodologies include:
Virtual Screening: This technique involves docking large libraries of compounds into the active site of a target protein to identify potential hits. For indole-urea scaffolds, this can help discover novel derivatives with desired biological activities.
Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of functional groups necessary for biological activity. For a series of active indole-urea compounds, a pharmacophore model can be generated to guide the design of new molecules with improved interactions with a biological target.
Lead Optimization: Once a lead compound like 1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea is identified, computational tools are used to suggest modifications. This can involve altering substituents on the phenyl or indole (B1671886) rings to enhance binding affinity or improve pharmacokinetic properties. Studies on related urea (B33335) derivatives have shown that modifications based on molecular modeling can significantly improve activity and selectivity. nih.gov
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used to understand how ligands like this compound interact with protein targets at the molecular level. The indole ring, the urea bridge, and the substituted phenyl group are all capable of forming significant interactions with protein active sites.
Docking studies on analogous indole-urea compounds have revealed key binding interactions:
Hydrogen Bonding: The urea moiety is a potent hydrogen bond donor (N-H groups) and acceptor (C=O group), often forming critical hydrogen bonds with amino acid residues in the protein's active site. nih.gov
Hydrophobic Interactions: The aromatic indole and phenyl rings can engage in hydrophobic and π-π stacking interactions with nonpolar residues of the target protein.
Target Identification: Docking has been used to study the interaction of urea derivatives with various protein targets, including p38 MAP kinase, human adenosine A2A receptor, and urease, providing a basis for their therapeutic applications. nih.govmdpi.comnih.govnih.gov For instance, docking of urea derivatives into the active site of urease has been performed to investigate their potential as inhibitors. mdpi.comnih.gov
Below is a table summarizing potential interactions of this compound with a hypothetical kinase active site, based on common findings for similar inhibitors.
| Interaction Type | Moiety of Ligand | Potential Interacting Residue |
| Hydrogen Bond | Urea N-H | Backbone Carbonyl of Hinge Region Amino Acid (e.g., Cys, Glu) |
| Hydrogen Bond | Urea C=O | Side Chain of Polar Amino Acid (e.g., Lys, Asn) |
| Hydrogen Bond | Indole N-H | Backbone Carbonyl or Polar Side Chain |
| π-π Stacking | Indole Ring | Aromatic Residue (e.g., Phe, Tyr) |
| Hydrophobic Interaction | Phenyl Ring | Hydrophobic Pocket (e.g., Leu, Val, Ile) |
Quantum Chemical Calculations (Density Functional Theory Applications)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. These methods are used to calculate molecular geometries, electronic structures, and reactivity parameters, offering insights that are complementary to experimental data. umn.eduacs.org
DFT calculations can elucidate the electronic landscape of this compound. Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. DFT studies on indole derivatives have used FMO analysis to understand charge transfer within the molecule. acs.orgresearchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with its biological target.
Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity can be calculated to quantify the reactivity of the molecule.
A study on related indole derivatives showed that the HOMO is often located over the substituted aromatic ring, while the LUMO is present mainly over the indole side, indicating the primary sites for nucleophilic and electrophilic attack. researchgate.net
Non-covalent interactions are the primary forces governing ligand-protein binding. While molecular docking provides a static picture of these interactions, quantum chemical methods can be used to analyze their nature and strength more accurately. For this compound, important non-covalent interactions include:
Hydrogen Bonds: Analysis can quantify the strength of hydrogen bonds formed by the urea and indole N-H groups.
π-π Stacking: The interaction between the indole or phenyl rings and aromatic amino acid residues can be characterized.
These analyses help in understanding the subtle electronic effects that stabilize the ligand in the binding pocket of its receptor.
Molecular Dynamics Simulations for Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the predicted binding mode. researchgate.net
For the complex of this compound with a target protein, an MD simulation can:
Assess Binding Pose Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time (e.g., 100 ns), one can determine if the initial docking pose is stable. researchgate.neteurjchem.com
Analyze Conformational Changes: MD can reveal how the ligand and protein adapt to each other's presence, including movements in flexible loops of the protein.
Calculate Binding Free Energy: Techniques like MM/PBSA and MM/GBSA can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates with binding affinity. researchgate.net
Studies on similar urea derivatives have successfully used MD simulations to confirm the stability of ligand-receptor complexes and validate docking results. jppres.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a series of indole-urea analogs, a QSAR model can be developed to predict the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts. nih.gov
The process involves:
Data Set Preparation: A series of indole-urea compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each compound. Common descriptors include LogP (lipophilicity), molecular weight, and electronic parameters from quantum calculations.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that correlates the descriptors with biological activity. eurjchem.com
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds. mdpi.com
QSAR studies on indole and urea derivatives have often highlighted the importance of lipophilicity and specific structural features in determining their biological activity. nih.govmdpi.com
The table below shows a hypothetical 2D-QSAR model for a series of indole-urea derivatives.
| Descriptor | Coefficient | Interpretation |
| cLogP | +0.45 | Increased lipophilicity is positively correlated with activity. |
| TPSA (Topological Polar Surface Area) | -0.20 | Lower polar surface area (better cell permeability) is favorable. |
| Dipole Moment | +0.15 | A higher dipole moment may enhance interactions with the target. |
Such models provide valuable guidance for the rational design of more potent analogs of this compound. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In the contemporary drug discovery landscape, the early assessment of pharmacokinetic properties is crucial to prevent late-stage failures of promising drug candidates. Computational methods, or in silico tools, provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds before their synthesis. researchgate.netidrblab.org For indole-urea derivatives like this compound, these predictive models are instrumental in optimizing their potential as therapeutic agents by evaluating their drug-likeness and pharmacokinetic profiles. neliti.com
Research in this area leverages various computational models to assess key physicochemical and pharmacokinetic parameters. These models help in identifying molecules that are likely to have good oral bioavailability and the ability to reach their intended biological targets. ijper.orgjaptronline.com The predictions are generally based on the compound's structure and include calculations of fundamental molecular descriptors that influence its behavior in the body.
Drug-Likeness and Physicochemical Properties
A primary step in in silico ADME prediction is the evaluation of "drug-likeness," often guided by established rules such as Lipinski's Rule of Five and Veber's Rule. nih.gov These rules correlate a compound's oral bioavailability with specific molecular properties. For a molecule to be considered "drug-like" under Lipinski's criteria, it should generally meet the following: a molecular weight (MW) under 500 Da, a logP (octanol-water partition coefficient) less than 5, fewer than 5 hydrogen bond donors (HBD), and fewer than 10 hydrogen bond acceptors (HBA). nih.gov Veber's rule adds the criteria of having 10 or fewer rotatable bonds and a topological polar surface area (TPSA) of no more than 140 Ų, which relate to molecular flexibility and intestinal absorption. nih.gov
Studies on various novel indole derivatives consistently show that these compounds are designed and evaluated against these parameters. For instance, in silico ADME investigations on synthesized indole derivatives confirmed that the compounds exhibited zero violations of Lipinski's rule, indicating favorable drug-like qualities. nih.gov Similar computational analyses on other indole-based compounds, such as indole-thiazolidinedione derivatives, are also performed to compare their druglikeness to existing commercial drugs. rsc.org
Below is a table of predicted physicochemical properties for a representative indole-urea compound based on commonly used computational models.
| Parameter | Predicted Value | Guideline | Favorable |
| Molecular Weight (MW) | < 500 g/mol | Lipinski | Yes |
| cLogP | < 5 | Lipinski | Yes |
| Hydrogen Bond Donors (HBD) | < 5 | Lipinski | Yes |
| Hydrogen Bond Acceptors (HBA) | < 10 | Lipinski | Yes |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Veber | Yes |
| Number of Rotatable Bonds (nRotB) | < 10 | Veber | Yes |
Pharmacokinetic Predictions
Beyond general drug-likeness, in silico tools predict specific pharmacokinetic behaviors. These predictions are crucial for understanding how a compound like this compound might be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted.
Absorption: Human Intestinal Absorption (HIA) is a critical parameter for orally administered drugs. Computational models predict HIA based on factors like TPSA and lipophilicity. neliti.comjapsonline.com For many indole derivatives, these models predict good oral absorption. neliti.comjapsonline.com The percentage of oral absorption (%ABS) can be calculated using TPSA, with lower TPSA values generally correlating with higher absorption. nih.gov
Distribution: The distribution of a drug is influenced by its ability to cross biological membranes and bind to plasma proteins. The blood-brain barrier (BBB) penetration is a key consideration, especially for drugs targeting the central nervous system. researchgate.net Computational models can predict whether a compound is likely to cross the BBB. nih.gov Plasma Protein Binding (PPB) is another important factor, as high binding can limit the amount of free drug available to act on its target. ijper.org
Metabolism: A significant aspect of ADME is predicting a compound's interaction with metabolic enzymes, particularly the Cytochrome P450 (CYP) family. In silico models can predict whether a compound is a substrate or an inhibitor of specific CYP isoforms like CYP2D6. japsonline.com Inhibition of these enzymes can lead to adverse drug-drug interactions. Predictions for novel indole derivatives often show them to be non-inhibitors of key CYP enzymes, suggesting a lower risk of such side effects. japsonline.com
The table below summarizes the typical in silico ADME predictions for a candidate indole-urea compound.
| ADME Property | Prediction | Implication |
| Human Intestinal Absorption (HIA) | High | Good potential for oral administration |
| Blood-Brain Barrier (BBB) Permeability | Low / Non-penetrant | Reduced potential for CNS side effects |
| P-glycoprotein (P-gp) Substrate | No | Less susceptible to efflux from target cells |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| Hepatotoxicity | Low Probability | Reduced risk of liver damage |
These computational assessments are foundational in the development of indole-urea compounds, allowing researchers to prioritize candidates with the most promising pharmacokinetic profiles for further synthesis and in vitro testing. iaps.org.innih.gov
Future Research Directions and Therapeutic Prospects for 1 3 Acetylphenyl 3 1h Indol 3 Yl Urea Analogs
Design and Synthesis of Advanced Indole-Urea Hybrid Molecules
The design of advanced indole-urea hybrids is centered on the principle of molecular hybridization, which involves conjugating two or more pharmacophores to create a single molecule with potentially enhanced affinity, improved selectivity, or a novel mechanism of action. lincoln.ac.ukresearchgate.net The indole (B1671886) ring offers a wide range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant properties, while the aryl urea (B33335) moiety is crucial for establishing key hydrogen bonding interactions with various protein targets, particularly kinases. nih.govmdpi.com
The synthesis of these hybrid molecules can be achieved through several established and adaptable chemical pathways. A primary method involves the reaction of an appropriate amine with an isocyanate intermediate. nih.gov For example, derivatives can be formed by reacting 3-aminoindole precursors with substituted phenyl isocyanates. Alternatively, safer and more versatile phosgene (B1210022) substitutes like N,N′-Carbonyldiimidazole (CDI) can facilitate the coupling of an amine and an aniline (B41778) derivative to form the urea linkage. nih.gov
More complex, multi-step syntheses allow for greater structural diversity. One such approach is the Claisen-Schmidt condensation, where a ketone like 3-acetylindole (B1664109) reacts with various benzaldehydes to produce chalcone-like intermediates (e.g., 1-(1H-indol-3-yl)-3-arylprop-2-en-1-one). researchgate.net These intermediates can then be cyclized with urea or substituted ureas to form more complex heterocyclic systems, such as pyrimidinones. researchgate.net This modular approach allows for systematic modification of different parts of the molecule to optimize its biological activity.
Table 1: Synthetic Strategies for Indole-Urea Hybrids
| Synthesis Strategy | Key Reactants | Intermediate/Product Type |
| Isocyanate Reaction | 3-Aminoindole derivative, Substituted Phenyl Isocyanate | N,N'-disubstituted urea |
| Phosgene Equivalent (e.g., CDI) | Indole amine, Substituted aniline | Unsymmetrical N,N'-disubstituted urea |
| Multi-step Condensation | 3-Acetylindole, Substituted benzaldehydes, Urea | Indole-chalcone intermediate, Pyrimidinone derivative |
| Amidoalkylation | Indole, Aldehyde, Amide/Urea | C-C bonded indole-imidazolidinone hybrids |
Exploration of Novel Biological Targets and Therapeutic Applications
Analogs of 1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea have shown promise against a variety of biological targets, primarily in the fields of oncology and neurodegenerative diseases. The aryl urea scaffold is a well-validated inhibitor of protein kinases, and indole-urea hybrids have been successfully designed as inhibitors of targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and BRAF kinase, which are crucial in cancer progression and angiogenesis. lincoln.ac.ukresearchgate.netmdpi.com
Beyond oncology, the neuroprotective properties of the indole scaffold make these hybrids promising candidates for treating multifactorial conditions like Alzheimer's disease. nih.gov Research has focused on developing analogs that can simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and also prevent the aggregation of β-amyloid plaques, two key pathological hallmarks of the disease. nih.govresearchgate.net
Future research is poised to explore an even wider range of targets. Indole and urea derivatives have demonstrated inhibitory activity against other enzyme classes, including carbonic anhydrases (implicated in glaucoma, cancer, and other conditions) and tyrosinase (a target for skin hyperpigmentation disorders). researchgate.netresearchgate.net The structural versatility of the indole-urea scaffold allows for its adaptation to target enzymes involved in pain and inflammation, such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). nih.gov
Table 2: Biological Targets and Potential Applications of Indole-Urea Analogs
| Compound Class | Biological Target(s) | Potential Therapeutic Application |
| Indole-Aryl Ureas | VEGFR-2, PD-L1 | Anticancer, Immunotherapy mdpi.com |
| Diaryl Urea-Oxindole Hybrids | BRAF Kinase (wild-type and mutant) | Anticancer (Melanoma, Colorectal Cancer) lincoln.ac.uk |
| Indole Hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Aβ Aggregation | Alzheimer's Disease nih.govresearchgate.net |
| Indole-Sulfonamide Ureas | Carbonic Anhydrases (hCA II, IX, XII) | Anticancer, Glaucoma researchgate.net |
| Indole-Urea Derivatives | Fatty Acid Amide Hydrolase (FAAH), Soluble Epoxide Hydrolase (sEH) | Pain Management, Anti-inflammatory nih.gov |
Integration of Advanced Computational and Experimental Approaches
The discovery and optimization of novel indole-urea analogs are significantly accelerated by the integration of computational and experimental methods. jddhs.comfrontiersin.org Computer-Aided Drug Design (CADD) plays a pivotal role in the early stages, allowing for the rational design of new molecules and the prioritization of candidates for synthesis. frontiersin.orgbeilstein-journals.org
Techniques such as molecular docking are used to predict how different analogs will bind to the active site of a target protein, providing insights into binding modes and affinities. beilstein-journals.orgfrontiersin.org This information helps guide structural modifications to enhance potency and selectivity. frontiersin.org Pharmacophore modeling identifies the key three-dimensional arrangement of chemical features necessary for biological activity, while Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models to correlate chemical structure with biological function. frontiersin.orgua.es
These in silico predictions are then validated through a rigorous experimental workflow. jddhs.com Synthesized compounds are tested in in vitro biochemical assays to determine their inhibitory activity against the target enzyme (e.g., IC50 values). lincoln.ac.ukmdpi.com Subsequently, promising compounds are evaluated in cell-based assays to assess their antiproliferative effects on various cancer cell lines or their neuroprotective activity in cellular models of disease. mdpi.comresearchgate.net This synergistic cycle of computational prediction and experimental validation streamlines the drug discovery process, making it more efficient and cost-effective. jddhs.comfrontiersin.org
Table 3: Synergy of Computational and Experimental Methods
| Computational Method | Purpose | Corresponding Experimental Validation |
| Molecular Docking | Predict binding mode and affinity of a ligand to a target protein. frontiersin.org | In vitro enzyme inhibition assays (e.g., IC50 determination). lincoln.ac.uk |
| Virtual Screening | Computationally screen large libraries of compounds to identify potential hits. ua.es | High-Throughput Screening (HTS) of compound libraries. jddhs.com |
| QSAR Modeling | Correlate chemical structure with biological activity to guide optimization. ua.es | Synthesis and biological testing of a series of analogs. |
| Pharmacophore Modeling | Identify essential structural features required for activity. frontiersin.org | Structure-Activity Relationship (SAR) studies. nih.gov |
Development of Multi-Target Directed Ligands
Many complex diseases, such as cancer and Alzheimer's, are multifactorial, involving the dysregulation of multiple biological pathways. nih.govnih.gov The traditional "one molecule, one target" approach often has limited efficacy against such diseases. The development of Multi-Target Directed Ligands (MTDLs) represents a more rational strategy, where a single chemical entity is designed to interact with two or more distinct targets simultaneously. mdpi.comnih.gov
The indole-urea scaffold is exceptionally well-suited for the design of MTDLs. nih.gov By combining the versatile indole core with a strategically substituted aryl urea moiety, it is possible to create hybrids that address different aspects of a disease's pathology. For instance, in cancer therapy, researchers have developed aryl ureas that act as dual inhibitors of VEGFR-2 (disrupting tumor angiogenesis) and Programmed Death-Ligand 1 (PD-L1) (modulating the immune response). mdpi.com Similarly, in the context of Alzheimer's disease, indole-based MTDLs have been designed to inhibit cholinesterases while also preventing amyloid-beta aggregation and exerting antioxidant effects. nih.govnih.gov This approach can lead to synergistic therapeutic effects and may help overcome drug resistance. nih.gov The continued development of MTDLs based on the this compound framework is a highly promising avenue for creating next-generation therapeutics for complex diseases.
Q & A
Q. Q1 (Basic): What synthetic routes are commonly employed to prepare 1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea, and how is purity validated?
Methodological Answer: The compound can be synthesized via a urea-forming reaction between 3-acetylphenyl isocyanate and indole-3-amine under anhydrous conditions (e.g., in dichloromethane at 0–5°C). Post-synthesis, purity is validated using:
- 1H/13C NMR : To confirm the presence of acetylphenyl (δ ~2.6 ppm for acetyl CH3) and indole NH (δ ~10–11 ppm) .
- HPLC : A C18 column with acetonitrile/water gradient (70:30) can assess purity (>95% threshold) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 334.12 for C19H16N3O2) .
Biological Activity Profiling
Q. Q2 (Basic): Which in vitro assays are suitable for initial screening of anticancer activity?
Methodological Answer:
- MTT/PrestoBlue Assays : Conduct dose-response curves (1–100 µM) on cancer cell lines (e.g., MCF-7, HeLa) to calculate IC50 values. Include positive controls (e.g., doxorubicin) .
- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells after 48-hour exposure .
- Comparative Analysis : Benchmark against analogs like 1-(4-methylphenyl)-3-(1H-indol-3-yl)urea (IC50: 12–18 µM in breast cancer models) .
Structure-Activity Relationship (SAR) Studies
Q. Q3 (Advanced): How do substituents on the acetylphenyl group influence biological activity?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups. Test potency against kinase targets (e.g., EGFR, VEGFR) .
- Computational Docking : Use AutoDock Vina to model interactions between the acetyl group and hydrophobic pockets in target proteins (e.g., ATP-binding sites) .
- Key Finding : Analog studies show acetyl groups enhance binding affinity by 30% compared to unsubstituted phenyl rings .
Mechanism of Action Elucidation
Q. Q4 (Advanced): What techniques identify the compound’s molecular targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Screen against recombinant proteins (e.g., kinases, GPCRs) to measure binding kinetics (KD values) .
- siRNA Knockdown : Silence candidate targets (e.g., AKT, STAT3) in cancer cells and assess resistance to the compound .
- Proteomics : Use 2D-DIGE or LC-MS/MS to identify differentially expressed proteins post-treatment .
Addressing Contradictory Data
Q. Q5 (Advanced): How can researchers resolve discrepancies in reported IC50 values across studies?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Cross-Validate with Orthogonal Assays : Compare MTT results with colony formation or caspase-3 activation assays .
- Structural Confirmation : Re-analyze compound batches via XRD to rule out polymorphic variations affecting activity .
Pharmacokinetic and Solubility Optimization
Q. Q6 (Advanced): What strategies improve bioavailability and solubility?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Lipinski’s Rule Compliance : Modify logP (<5) via substituent changes (e.g., replace acetyl with polar groups) .
- In Silico ADMET Prediction : Use SwissADME to optimize bioavailability parameters (e.g., topological polar surface area <140 Ų) .
Computational Modeling for Target Prediction
Q. Q7 (Advanced): Which in silico methods predict potential biological targets?
Methodological Answer:
- QSAR Modeling : Develop models using descriptors like molar refractivity and H-bond donors to predict kinase inhibition .
- PharmMapper Server : Screen against 2,000+ protein targets to prioritize experimental validation .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns (e.g., GROMACS) to assess target engagement .
Analytical Method Development for Metabolites
Q. Q8 (Advanced): How are metabolic pathways and degradation products characterized?
Methodological Answer:
- LC-MS/MS Metabolomics : Incubate with liver microsomes (human/rat) and profile phase I/II metabolites .
- Stable Isotope Tracing : Use 13C-labeled compound to track acetyl group metabolism in hepatocyte models .
- Degradation Studies : Expose to stress conditions (pH 1–14, UV light) and identify byproducts via TOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
